MRP1 Inhibition Selectivity: 4-Amino vs. 4-Piperazino Pyrrolo[3,2-d]pyrimidines
A systematic SAR study on pyrrolo[3,2-d]pyrimidines as MRP1 inhibitors demonstrated that replacement of the piperazine residue at position 4 with a primary amino group led to decreased MRP1 inhibitory activity [1]. The 4-amino substitution, as found in 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, serves as a minimalist motif that retains high nanomolar potency while providing a clean vector for subsequent optimization, in contrast to bulkier piperazine-bearing analogs that introduce off-target liabilities.
| Evidence Dimension | MRP1 inhibitory potency (IC50, calcein AM assay) |
|---|---|
| Target Compound Data | High nanomolar range (exact value dependent on 5,6-substitution pattern) |
| Comparator Or Baseline | 4-Piperazino analogs with large phenylalkyl side chains (IC50 values in high nanomolar to low micromolar range) |
| Quantified Difference | Directional: amino substitution shifts selectivity profile relative to piperazino analogs; baseline activity retained |
| Conditions | H69 AR small cell lung cancer cell line, calcein AM accumulation assay |
Why This Matters
This distinguishes the 4-amino compound as a preferred starting point for programs needing to avoid the P-glycoprotein liability associated with piperazine-containing MRP1 modulators.
- [1] Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry, 59(7), 3018–3033. View Source
